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Introduction
Pulrodemstat besilate (formerly CC-90011) is a potent, selective, and reversible oral inhibitor

of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the

pathogenesis of various cancers.[1][2][3][4] LSD1 is a flavin adenine dinucleotide (FAD)-

dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of

histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[5] Dysregulation of LSD1

activity can lead to altered gene expression, promoting cancer cell proliferation and survival.[2]

Pulrodemstat has demonstrated significant anti-tumor activity in preclinical models of both solid

tumors and hematological malignancies, including Small Cell Lung Cancer (SCLC) and Acute

Myeloid Leukemia (AML).[1][2][3][6] These application notes provide a comprehensive

overview of the available in vivo xenograft data for Pulrodemstat and detailed protocols for

conducting such studies.

Data Presentation: In Vivo Efficacy of Pulrodemstat
Besilate
The following tables summarize the quantitative data from in vivo xenograft studies evaluating

the efficacy of Pulrodemstat in Small Cell Lung Cancer (SCLC) models.

Table 1: Efficacy of Pulrodemstat in a Patient-Derived Xenograft (PDX) SCLC Model[3]
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Cancer Model
Dosing
Regimen

Duration Outcome
Body Weight
Change

SCLC PDX
5 mg/kg, oral,

daily
30 days

78% Tumor

Growth Inhibition

(TGI)

No significant

loss

Table 2: Efficacy of Pulrodemstat in an NCI-H1417 SCLC Cell Line-Derived Xenograft Model[1]

Cancer Model
Dosing
Regimen

Duration
Primary
Endpoint

Outcome

H1417 SCLC

Xenograft

2.5 mg/kg, oral,

daily
4 days

GRP mRNA

levels

Dose-dependent

downregulation

H1417 SCLC

Xenograft

5 mg/kg, oral,

daily
4 days

GRP mRNA

levels

Maximum

suppression

H1417 SCLC

Xenograft

2.5 mg/kg, oral,

daily
Not Specified Tumor Growth

159% Tumor

Regression

H1417 SCLC

Xenograft

5 mg/kg, oral,

daily
Not Specified Tumor Growth

178% Tumor

Regression

Note: While Pulrodemstat has shown potent in vitro activity in Acute Myeloid Leukemia (AML)

cell lines, including the induction of differentiation markers such as CD11b in THP-1 cells and

antiproliferative effects in Kasumi-1 cells, specific in vivo xenograft data demonstrating tumor

growth inhibition or survival benefit for Pulrodemstat in AML models is not yet prominently

available in the public domain.[3] However, other LSD1 inhibitors have demonstrated efficacy in

AML xenograft models, suggesting a potential for Pulrodemstat in this indication.

Experimental Protocols
Protocol 1: SCLC Patient-Derived Xenograft (PDX) and
Cell Line-Derived Xenograft (CDX) Murine Model
This protocol outlines the methodology for establishing and utilizing SCLC xenograft models to

evaluate the efficacy of Pulrodemstat.
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1. Cell Lines and Animal Models:

Cell Lines: NCI-H1417 (SCLC cell line) can be obtained from a reputable cell bank.

Patient-Derived Xenografts (PDX): SCLC tumor fragments from consenting patients are

implanted subcutaneously into immunodeficient mice.

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

2. Xenograft Establishment:

CDX Model:

Culture NCI-H1417 cells in appropriate media.

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a

concentration of 5-10 x 10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

PDX Model:

Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor

subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and control groups.

4. Pulrodemstat Besilate Administration:

Formulation: Prepare a suspension of Pulrodemstat besilate in an appropriate vehicle (e.g.,

0.5% methylcellulose in sterile water).
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Administration: Administer Pulrodemstat or vehicle control orally via gavage at the desired

dosage (e.g., 5 mg/kg) and schedule (e.g., daily).

5. Efficacy Evaluation and Endpoint:

Continue to monitor tumor volume and body weight throughout the study.

The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 -

(mean tumor volume of treated group at endpoint / mean tumor volume of control group at

endpoint)] x 100.

The study may be terminated when tumors in the control group reach a predetermined

maximum size, or after a specified treatment duration.

At the endpoint, tumors can be excised for further analysis (e.g., Western blot for

pharmacodynamic markers, immunohistochemistry).

Protocol 2: AML Xenograft Murine Model
This protocol provides a general framework for establishing an AML xenograft model to test the

efficacy of LSD1 inhibitors like Pulrodemstat.

1. Cell Lines and Animal Models:

Cell Lines: Human AML cell lines such as MV4-11 or Kasumi-1.

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

2. Xenograft Establishment:

Culture AML cells in appropriate suspension culture media.

Harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10^6 cells per 200

µL.

Inject 200 µL of the cell suspension intravenously (i.v.) via the tail vein.

3. Engraftment and Disease Progression Monitoring:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor for signs of disease progression, such as weight loss, hind-limb paralysis, and

general ill health.

Peripheral blood can be periodically sampled to monitor for the presence of human CD45+

leukemic cells by flow cytometry to confirm engraftment.

4. Pulrodemstat Besilate Administration:

Formulation: Prepare Pulrodemstat besilate for oral administration as described in Protocol

1.

Administration: Begin treatment upon confirmation of engraftment or at a predetermined time

point post-cell injection. Administer the compound or vehicle control orally at the desired

dose and schedule.

5. Efficacy Evaluation and Endpoint:

The primary endpoint is typically overall survival. Monitor mice daily and record survival data.

Secondary endpoints can include the percentage of human CD45+ cells in peripheral blood,

bone marrow, and spleen at the time of euthanasia.

At the study endpoint, tissues can be harvested for further analysis, such as flow cytometry

for differentiation markers (e.g., CD11b, CD86) on the leukemic cell population.

Mandatory Visualizations
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow of in vivo xenograft studies.
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Caption: Pulrodemstat's mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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